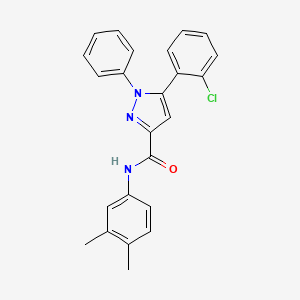
5-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-3-carboxamide, also known as N-Chloro-3,4-dimethylphenylpyrazole-1-carboxamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 277.8 g/mol and a melting point of 158-160°C. This compound has been studied for its potential to be used as a drug, as well as for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Receptor Affinity
Studies have synthesized and analyzed the cannabinoid receptor affinity of pyrazole derivatives, including ones similar to the specified compound. These derivatives exhibit selective affinity for cannabinoid receptors, potentially contributing to the understanding of receptor-ligand interactions and aiding in the development of new therapeutic agents. The study by Silvestri et al. (2008) provides insights into the structural requirements for cannabinoid receptor affinity, highlighting the impact of specific substituents on receptor selectivity (Silvestri et al., 2008).
Antimycobacterial Activity
Another research focus is the antimycobacterial properties of N-phenylpyrazine-2-carboxamides, demonstrating significant in vitro activity against Mycobacterium tuberculosis. The study conducted by Zítko et al. (2013) explores various substituents on the phenyl ring, showing that the antimycobacterial activity is maintained across different structural variations (Zítko et al., 2013).
Antitumor Activities
The antitumor activities of pyrazolo pyrimidine derivatives, including the synthesis of compounds like 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, have been investigated, demonstrating potential antitumor effects. This highlights the compound's relevance in cancer research and therapy development (Xin, 2012).
Electrochemical Behavior and Crystal Structure Analysis
Research has also been conducted on the electrochemical behavior and crystal structure analysis of arylazo pyrazoles and related compounds. Understanding the electrochemical properties and crystal structures contributes to the knowledge of the chemical and physical properties of these compounds, which is essential for their application in various scientific and industrial fields. The work by Ravindranath et al. (1983) and Prabhuswamy et al. (2016) are notable examples (Ravindranath et al., 1983); (Prabhuswamy et al., 2016).
properties
IUPAC Name |
5-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-16-12-13-18(14-17(16)2)26-24(29)22-15-23(20-10-6-7-11-21(20)25)28(27-22)19-8-4-3-5-9-19/h3-15H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCLWAJSLFSEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3Cl)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2990080.png)
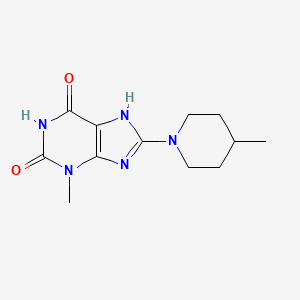
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2990083.png)
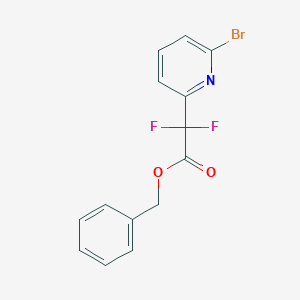

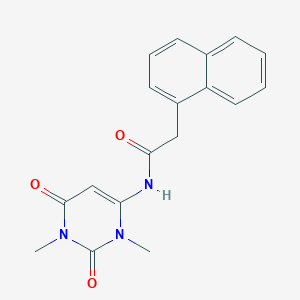
![2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2990093.png)
![N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2990096.png)
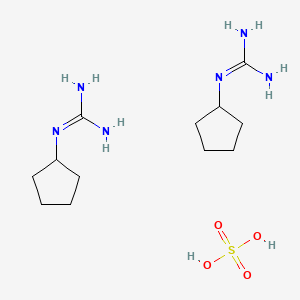


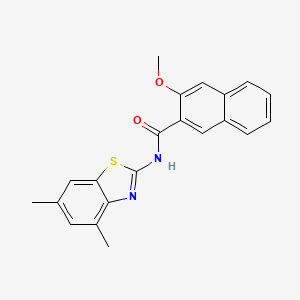
![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2990102.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate](/img/structure/B2990103.png)